5-Chloro-benzo[b]thiophene-3-carboxylic acid
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Overview
Description
5-Chloro-benzo[b]thiophene-3-carboxylic acid is an aromatic organic compound with the molecular formula C9H5ClO2S It is a derivative of benzo[b]thiophene, characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 3-position
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques : A variety of synthetic methods have been explored for substituted benzo[b]thiophenes, including the use of acid-catalyzed cyclization of thiophenylacetals and ketones, demonstrating the chemical flexibility and utility of the compound in creating diverse derivatives (Pié & Marnett, 1988). This method is noted for its efficiency compared to traditional approaches, highlighting the compound's role in facilitating improved synthetic routes.
- Reactivity and Functionalization : The reactivity of 5-Chloro-benzo[b]thiophene-3-carboxylic acid allows for its transformation into a variety of functionalized derivatives, such as carbamates, ureas, and semicarbazides, through reactions with different reagents. These derivatives have been explored for their antimicrobial and analgesic activities, showcasing the compound's potential as a scaffold for developing new pharmacologically active molecules (Kumara et al., 2009).
Biological Evaluations
- Antimicrobial Activity : Research has identified derivatives of this compound that possess potent antimicrobial properties. For instance, novel arylidene derivatives of the compound have shown promising activity against multidrug-resistant Staphylococcus aureus, indicating the therapeutic potential of these derivatives in combating bacterial infections resistant to conventional antibiotics (Barbier et al., 2022).
- Synthesis of Active Derivatives : The versatility of this compound is further demonstrated in the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from it, with several of these derivatives evaluated for their antimicrobial effectiveness. These studies underscore the compound's utility in generating a wide array of biologically active derivatives that could serve as leads in drug discovery (Sharba et al., 2005).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-benzo[b]thiophene-3-carboxylic acid typically involves the chlorination of benzo[b]thiophene followed by carboxylation. One common method includes the reaction of 5-chloro-1-benzothiophene-3-carboxaldehyde with appropriate reagents to yield the desired carboxylic acid . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing advanced chemical reactors and continuous flow systems to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-benzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2
Properties
IUPAC Name |
5-chloro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBIQTHYQWFIAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383225 |
Source
|
Record name | 5-Chloro-benzo[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16361-24-3 |
Source
|
Record name | 5-Chloro-benzo[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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